3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Fluoropyrimidines in Cancer Treatment
Fluoropyrimidines, such as S-1, have been extensively researched for their applications in cancer treatment. S-1 is a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (DIF) that has shown promise in treating gastric cancer through a combination of tegafur and enzyme inhibitors. Clinical studies have demonstrated its efficacy in improving survival rates and reducing the incidence of adverse reactions in gastric cancer patients (Maehara, 2003; Miyamoto et al., 2014).
Chemical Synthesis and Catalysis
Research into catalysts for chemical synthesis, such as the hydrogenolysis of glycerol to 1,3-propanediol, underscores the importance of metal and acid phase influences on selectivity and reaction rates. This area of study highlights the role of catalysts in optimizing chemical processes, potentially relevant to the synthesis or application of compounds like "3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one" (Alisson Dias da Silva Ruy et al., 2020).
Plant Photosynthesis and Stress Responses
The study of chlorophyll fluorescence has offered insights into plant photosynthetic activity and stress responses. Techniques such as chlorophyll fluorescence imaging (CFI) and modulated chlorophyll fluorescence have been used to assess the impact of environmental factors, including herbicides, on plant health. These methods provide non-invasive ways to monitor photosynthetic efficiency and plant stress, which could be relevant to agricultural research and environmental monitoring (Gorbe & Calatayud, 2012; Juneau et al., 2007).
Fluorocarbons in Industry
The synthesis and application of fluorocarbons, such as refrigerants and solvents, demonstrate the industrial importance of fluorine-containing compounds. Reviews on the development of C1-C4 halocarbons, from chlorofluorocarbons (CFCs) to hydrofluoroolefins (HFOs), provide insights into the evolution of synthesis methods, regulatory challenges, and the impact of these compounds on industries ranging from refrigeration to aerospace (Sicard & Baker, 2020).
Safety and Hazards
The safety information for 3-(3-fluoropyrrolidin-1-yl)propan-1-ol, a similar compound, includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
3-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c8-3-1-7(11)10-4-2-6(9)5-10/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMADOLPVPCQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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